molecular formula C17H22N4O3 B2958081 4-(2,5-dioxoimidazolidin-1-yl)-N-phenethylpiperidine-1-carboxamide CAS No. 2034270-46-5

4-(2,5-dioxoimidazolidin-1-yl)-N-phenethylpiperidine-1-carboxamide

Cat. No. B2958081
CAS RN: 2034270-46-5
M. Wt: 330.388
InChI Key: LFPJZVPDRMCHIB-UHFFFAOYSA-N
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Description

The compound “4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoic acid” is a solid substance with a molecular weight of 234.21 .


Molecular Structure Analysis

The compound “4-(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-butanoic acid” has a molecular weight of 214.22 . Its InChI Code is 1S/C9H14N2O4/c1-9(2)7(14)11(8(15)10-9)5-3-4-6(12)13/h3-5H2,1-2H3,(H,10,15)(H,12,13) .


Physical And Chemical Properties Analysis

The compound “4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoic acid” is a solid substance with a molecular weight of 234.21 .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Research on thiazolidine-2,4-dione carboxamide and amino acid derivatives shows that these compounds have been synthesized and evaluated for their antimicrobial and antifungal activities. Some derivatives demonstrated weak to moderate activity against Gram-negative bacteria and antifungal activity, highlighting the potential of similar compounds in developing new antimicrobial agents (Abd Alhameed et al., 2019).

Synthesis of Novel Compounds

The synthesis of novel compounds with potential biological activities, such as antitubercular activity, has been a focus of research. For example, a study on dihydropyridines with carboxamides in positions 3 and 5 showed potential antituberculosis activity (Amini et al., 2008).

Antitumor Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and evaluated for their antitumor activity. Some compounds exhibited potent cytotoxic effects against various cancer cell lines, demonstrating the relevance of such chemical structures in cancer research (Deady et al., 2003).

Synthesis and Characterization

The synthesis and characterization of novel compounds, such as dipeptide mimetics with a hydantoin moiety, have been reported. These studies contribute to the development of new molecules with potential biological applications (Todorov & Naydenova, 2010).

Computational Studies

Computational studies on imidazoline derivatives for treating hyperthyroidism highlight the utility of computational methods in understanding the interactions and stability of molecular complexes, which can be crucial in the design of new therapeutic agents (Hadadi & Karimi, 2015).

Safety and Hazards

The compound “4-(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-butanoic acid” is labeled with the GHS07 pictogram and has the signal word "Warning" . Its hazard statements include H301 and H319 .

properties

IUPAC Name

4-(2,5-dioxoimidazolidin-1-yl)-N-(2-phenylethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c22-15-12-19-17(24)21(15)14-7-10-20(11-8-14)16(23)18-9-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPJZVPDRMCHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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